

# L-365,260: A Technical Guide to its Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated signaling pathways to support further research and development.

### **Core Data Summary**

The binding affinity and selectivity of L-365,260 have been characterized across various species and tissues. The following tables summarize the key quantitative data from radioligand binding assays.

### Table 1: Binding Affinity of L-365,260 for CCK Receptors



| Receptor<br>Subtype | Species/Tis<br>sue              | Radioligand       | Parameter | Value (nM) | Reference |
|---------------------|---------------------------------|-------------------|-----------|------------|-----------|
| ССК-В               | Guinea Pig<br>Brain             | [3H]L-<br>365,260 | Kd        | 2.3        | [1]       |
| Gastrin             | Guinea Pig<br>Gastric<br>Glands | [3H]L-<br>365,260 | Ki        | 1.9        |           |
| ССК-В               | Guinea Pig<br>Brain             | [3H]L-<br>365,260 | Ki        | 2.0        | -         |
| CCK-<br>B/Gastrin   | Dog Tissues                     | Not Specified     | IC50      | 20-40      |           |
| Gastrin             | AR42J Cells                     | 125I-G17          | IC50      | 45         | -         |
| CCK2                | Human                           | Not Specified     | IC50      | 2          |           |

Table 2: Selectivity Profile of L-365,260

| Receptor<br>Subtype | Parameter | Value (nM) | Selectivity (CCK1/CCK2) | Reference |
|---------------------|-----------|------------|-------------------------|-----------|
| CCK1                | IC50      | 280        | 140-fold                |           |
| CCK2                | IC50      | 2          |                         |           |

L-365,260 is highly selective for the CCK2 receptor over the CCK1 receptor. Furthermore, it has been shown to be inactive at a range of other receptors, including opiate, muscarinic acetylcholine,  $\alpha$ - and  $\beta$ -adrenergic, histamine, angiotensin, and bradykinin receptors, highlighting its specific pharmacological profile.

## **Experimental Protocols**

This section details the methodologies for key experiments used to characterize the binding and functional activity of L-365,260.

## **Radioligand Binding Assay for CCK-B Receptors**

### Foundational & Exploratory





This protocol describes a competitive radioligand binding assay using guinea pig brain homogenates to determine the affinity of L-365,260 for CCK-B receptors.

### 1. Tissue Preparation:

- Male Hartley guinea pigs are euthanized, and the brains are rapidly removed and placed in ice-cold buffer.
- The cerebral cortex is dissected and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCI, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.
- The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes.
- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
- The final pellet is resuspended in an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and the protein concentration is determined.

### 2. Binding Assay:

- The assay is performed in a 96-well plate format in a final volume of 250 μL.
- To each well, the following are added in order:
  - 150 μL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 50-120 μg).
  - 50 μL of competing ligand (unlabeled L-365,260 or other test compounds at various concentrations) or buffer (for total binding).
  - $\circ$  50 µL of [3H]L-365,260 (at a concentration near its Kd, e.g., 2-3 nM).
- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 μM unlabeled L-365,260).



- The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
- 3. Separation and Detection:
- The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity trapped on the filters is quantified using a scintillation counter.
- 4. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

### Radioligand Binding Assay Workflow

## In Vivo Pentagastrin-Stimulated Gastric Acid Secretion Assay

This protocol describes a functional assay in pylorus-ligated rats to evaluate the antagonist activity of L-365,260 on gastrin-stimulated gastric acid secretion.[2][3]

- 1. Animal Preparation:
- Male Sprague-Dawley rats are fasted overnight with free access to water.
- The animals are anesthetized.
- A midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.
- A gastric cannula may be inserted to collect gastric contents.
- 2. Drug Administration:
- L-365,260 or vehicle is administered, typically intravenously (i.v.) or orally (p.o.), at various doses.
- After a predetermined time, a continuous intravenous infusion of pentagastrin (a synthetic analog of gastrin) is initiated to stimulate gastric acid secretion (e.g., 20 nmol/kg/hr).[3]
- 3. Sample Collection:
- Gastric juice is collected for a defined period (e.g., 1-2 hours) after pentagastrin administration.
- 4. Measurement of Gastric Acid Output:
- The volume of the collected gastric juice is measured.
- The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.



- The total acid output is calculated (volume  $\times$  acid concentration) and expressed as  $\mu Eq/hr$ .
- 5. Data Analysis:
- The inhibitory effect of L-365,260 is determined by comparing the acid output in treated animals to that in vehicle-treated controls.
- The ED50 value (the dose of the antagonist that produces 50% of the maximal inhibition) is calculated.

### **Signaling Pathways**

L-365,260 exerts its effects by antagonizing the CCK2 receptor. The activation of CCK1 and CCK2 receptors by their endogenous ligands, cholecystokinin (CCK) and gastrin, initiates distinct intracellular signaling cascades.

### **CCK2 (Gastrin) Receptor Signaling Pathway**

The CCK2 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including gastric acid secretion, cell proliferation, and differentiation.





Click to download full resolution via product page

**CCK2** Receptor Signaling Pathway



## **CCK1 Receptor Signaling Pathway**

The CCK1 receptor also primarily couples to Gq/11, activating the PLC-IP3-DAG pathway, similar to the CCK2 receptor. However, it can also couple to Gs, leading to the activation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This dual coupling allows for a broader range of cellular responses, including pancreatic enzyme secretion and gallbladder contraction.





Click to download full resolution via product page

**CCK1** Receptor Signaling Pathway



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. L-365,260, a potent CCK-B/gastrin receptor antagonist, suppresses gastric acid secretion induced by histamine and bethanechol as well as pentagastrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [L-365,260: A Technical Guide to its Binding Affinity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673719#l-365-260-binding-affinity-and-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com